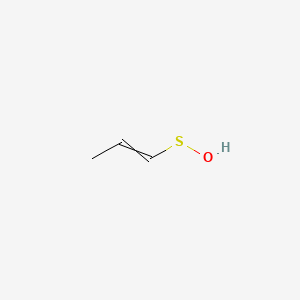

1-Propenyl sulfenic acid

Description

Structure

3D Structure

Properties

CAS No. |

3736-99-0 |

|---|---|

Molecular Formula |

C3H6OS |

Molecular Weight |

90.15 g/mol |

IUPAC Name |

1-hydroxysulfanylprop-1-ene |

InChI |

InChI=1S/C3H6OS/c1-2-3-5-4/h2-4H,1H3 |

InChI Key |

MJPOWQTYEJVYKF-UHFFFAOYSA-N |

Canonical SMILES |

CC=CSO |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Generation of 1 Propenyl Sulfenic Acid

Precursor Identification and Characterization

The journey to 1-propenyl sulfenic acid begins with a class of non-protein sulfur-containing amino acids known as S-alk(en)yl-L-cysteine sulfoxides (ACSOs). nih.govresearchgate.net These odorless and non-volatile compounds are the stable precursors to the flavor and pungent principles of Allium vegetables. nih.govresearchgate.net

Role of S-Alk(en)yl-L-Cysteine Sulfoxides

S-alk(en)yl-L-cysteine sulfoxides are the primary substrates for the enzyme alliinase. nih.govresearchgate.net Upon tissue damage, such as cutting or crushing, alliinase comes into contact with these precursors, initiating a cascade of chemical reactions. nih.govitjfs.com The specific type of S-alk(en)yl-L-cysteine sulfoxide (B87167) present determines the resulting volatile sulfur compounds and, consequently, the characteristic flavor profile of the particular Allium species. cabidigitallibrary.org In onions, the predominant ACSO is trans-S-1-propenyl-L-cysteine sulfoxide, commonly known as isoalliin (B1237514). researchgate.netliverpool.ac.uknih.gov

Specificity of trans-S-1-Propenyl-L-Cysteine Sulfoxide (Isoalliin) as the Primary Substrate

Isoalliin is the principal precursor for the generation of this compound in onions. researchgate.netnih.govresearchgate.net Its unique chemical structure, featuring a propenyl group attached to the sulfur atom, dictates the identity of the resulting sulfenic acid. nih.gov While other ACSOs like S-methyl-L-cysteine sulfoxide (methiin) and S-allyl-L-cysteine sulfoxide (alliin) are present in various Allium species, it is the high concentration of isoalliin in onions that leads to the significant production of this compound upon enzymatic action. researchgate.netnih.gov This specificity underscores the importance of isoalliin in defining the chemical signature of onions. nih.govresearchgate.netnih.gov

Alliinase-Mediated Hydrolysis

The transformation of isoalliin into this compound is catalyzed by the enzyme alliinase (EC 4.4.1.4), a pyridoxal-5'-phosphate (PLP)-dependent lyase. itjfs.com This enzymatic reaction is the pivotal step that unleashes the reactive intermediates responsible for the sensory properties of onions.

Enzymatic Cleavage Mechanism

When onion tissue is disrupted, alliinase rapidly cleaves the carbon-sulfur bond of isoalliin. itjfs.comnih.gov The reaction mechanism involves a beta-elimination reaction. cabidigitallibrary.org The enzyme utilizes its PLP cofactor to facilitate the removal of a proton from the chiral carbon of the isoalliin molecule, leading to the cleavage of the C-S bond. itjfs.comcabidigitallibrary.org This enzymatic action is highly efficient, ensuring a rapid burst of reactive sulfur compounds upon cellular damage. nih.gov

Production of this compound, Pyruvate (B1213749), and Ammonia

The alliinase-catalyzed hydrolysis of isoalliin yields three primary products: this compound, pyruvate, and ammonia. itjfs.comresearchgate.netresearchgate.net The sulfenic acid is a highly reactive and unstable intermediate. biorxiv.orguliege.be It is this transient molecule that serves as the immediate precursor to both the lachrymatory factor and various flavor compounds. researchgate.netnih.gov The other products, pyruvate and ammonia, are common cellular metabolites. nih.govresearchgate.netnih.gov

Cellular Compartmentation and Enzyme-Substrate Interaction Dynamics

In intact onion cells, alliinase and its substrate, isoalliin, are physically separated to prevent premature reaction. itjfs.comnih.gov Isoalliin is primarily located in the cytoplasm, while alliinase is sequestered within the vacuole. itjfs.comnih.govnih.gov This compartmentalization ensures the stability of the precursor until the cell is damaged. researchgate.netitjfs.com Upon cutting or crushing, the cellular integrity is breached, allowing the vacuolar alliinase to mix with the cytoplasmic isoalliin, initiating the rapid enzymatic cascade that produces this compound. itjfs.comresearchgate.net Recent research also suggests the presence of cytosolic alliinases, which may contribute to a basal level of isoallicin production even in undamaged cells, potentially as a defense mechanism. nih.govfrontiersin.org

Interactive Data Table: Products of Isoalliin Hydrolysis

| Substrate | Enzyme | Product 1 | Product 2 | Product 3 |

| trans-S-1-Propenyl-L-Cysteine Sulfoxide (Isoalliin) | Alliinase | This compound | Pyruvate | Ammonia |

Comparative Biosynthesis in Allium Species

The biosynthesis of sulfur-containing compounds in Allium species, such as onions and garlic, begins when tissue damage occurs. wikipedia.org This disruption brings together enzymes and substrates that are normally kept separate within the plant's cells. wikipedia.org A key enzyme, alliinase, is released and acts on various S-alk(en)yl-L-cysteine sulfoxides. nih.gov This initial enzymatic cleavage produces highly reactive sulfenic acids, along with pyruvate and ammonia. nih.govresearchgate.net From this point, the biochemical pathways diverge significantly depending on the specific Allium species and the structure of the initial precursor molecule.

The formation of this compound, primarily associated with onions (Allium cepa), follows a distinct biosynthetic route compared to the formation of allylsulfenic acid in garlic (Allium sativum). soci.orgmindstirrr.com While both pathways are initiated by the enzyme alliinase, the subsequent steps and final products are fundamentally different due to the presence of a second key enzyme in onions. soci.org

In onions, the precursor molecule is S-1-propenyl-L-cysteine sulfoxide (isoalliin). mindstirrr.comitjfs.com When the onion's cells are damaged, alliinase cleaves isoalliin to generate this compound. nih.govwikipedia.org This intermediate is then rapidly acted upon by a specialized enzyme called lachrymatory factor synthase (LFS). nih.govnih.gov LFS catalyzes the rearrangement of this compound into syn-propanethial-S-oxide, the volatile compound known as the lachrymatory factor that causes eye irritation. wikipedia.orgwikipedia.org The presence and action of LFS are unique to this pathway and are responsible for the tear-inducing properties of onions. soci.orggoogle.com Should LFS be absent or inactive, this compound can instead undergo spontaneous self-condensation to form di-1-propenyl thiosulfinate. nih.govnih.gov

In contrast, the pathway in garlic begins with a different precursor, S-allyl-L-cysteine sulfoxide (alliin). mindstirrr.comwikipedia.org Upon tissue damage, garlic alliinase cleaves alliin (B105686) to produce allylsulfenic acid. wikipedia.orgnih.gov Unlike the onion pathway, there is no subsequent enzymatic rearrangement by a lachrymatory factor synthase. soci.org Instead, two molecules of the highly reactive allylsulfenic acid spontaneously condense to form diallyl thiosulfinate, a compound commonly known as allicin (B1665233). nih.govresearchgate.netiosrjournals.org Allicin is responsible for the characteristic pungent aroma of fresh garlic and its notable antimicrobial properties. wikipedia.orgnih.gov The critical distinction lies in the second enzymatic step involving LFS in onions, which is absent in the formation of allicin in garlic. soci.org Research has shown that alliinase from garlic cannot produce the eye-watering effect from isoalliin because it lacks the subsequent LFS enzyme to convert the resulting sulfenic acid. soci.org

Table 1: Comparison of Sulfenic Acid Biosynthesis in Onion and Garlic

| Feature | Onion Pathway | Garlic Pathway |

| Primary Species | Allium cepa (Onion) | Allium sativum (Garlic) |

| Precursor Compound | S-1-propenyl-L-cysteine sulfoxide (Isoalliin) mindstirrr.comitjfs.com | S-allyl-L-cysteine sulfoxide (Alliin) mindstirrr.comwikipedia.org |

| Initial Enzyme | Alliinase nih.gov | Alliinase nih.gov |

| Intermediate Compound | This compound nih.gov | Allylsulfenic acid wikipedia.org |

| Secondary Enzyme | Lachrymatory Factor Synthase (LFS) soci.orgsquarespace.com | Absent soci.org |

| Transformation Step | Enzymatic rearrangement of the sulfenic acid by LFS wikipedia.org | Spontaneous condensation of two sulfenic acid molecules researchgate.net |

| Primary End Product | syn-Propanethial-S-oxide (Lachrymatory Factor) wikipedia.org | Diallyl thiosulfinate (Allicin) nih.gov |

Chemical Reactivity and Transformation Mechanisms of 1 Propenyl Sulfenic Acid

Intrinsic Instability and Transient Nature

1-Propenyl sulfenic acid is a highly reactive and transient organosulfur compound. wikipedia.org Its instability under normal conditions means it cannot be isolated in solution. wikipedia.org Simple sulfenic acids, such as methanesulfenic acid, are known to be very reactive. wikipedia.org The transient nature of this compound is due to its propensity to undergo rapid self-condensation to form di-1-propenyl thiosulfinate or decompose into other volatile sulfur compounds. vulcanchem.comnih.gov This inherent reactivity presents significant challenges for its direct study and characterization. nih.govsquarespace.com

The formation of this compound occurs when onion tissues are damaged, triggering an enzymatic reaction. medium.combris.ac.uk The enzyme alliinase cleaves the precursor, trans-S-1-propenyl-L-cysteine sulfoxide (B87167) (isoalliin), to produce this compound, ammonia, and pyruvate (B1213749). vulcanchem.comnii.ac.jp This sulfenic acid is a fleeting intermediate, and its subsequent transformation is a critical branch point in the biochemical pathway of onion flavor and tear-inducing compound formation. nih.govnii.ac.jp In the absence of the enzyme lachrymatory factor synthase (LFS), the unstable this compound spontaneously condenses to form thiosulfinates. nih.gov The stabilization of sulfenic acids can be achieved through significant steric hindrance, which prevents this self-condensation. wikipedia.org

Enzymatic Transformation Pathways

The primary enzymatic pathway for this compound involves the action of lachrymatory factor synthase (LFS). nii.ac.jptandfonline.com This enzyme was identified as being essential for the synthesis of the onion lachrymatory factor, syn-propanethial S-oxide. bris.ac.uktandfonline.com LFS specifically acts on this compound, catalyzing its conversion and thus diverting it from the spontaneous condensation pathway that leads to thiosulfinates. nih.govnih.gov The discovery of LFS clarified that the formation of the lachrymatory factor is not a spontaneous rearrangement but an enzyme-catalyzed process. squarespace.combris.ac.uk

Lachrymatory factor synthase (LFS) catalyzes the isomerization of (E)-1-propenesulfenic acid into syn-propanethial S-oxide, the volatile compound responsible for the tearing sensation when chopping onions. nih.govsquarespace.commedium.comtandfonline.com This conversion is a key step in the plant's defense mechanism. nih.gov Prior to the discovery of LFS, it was hypothesized that the formation of syn-propanethial S-oxide occurred through a non-enzymatic nih.govsquarespace.com-sigmatropic rearrangement. nih.govsquarespace.com However, it is now understood that LFS is required for this transformation to occur efficiently under physiological conditions. nih.govsquarespace.com The suppression of the LFS gene in onions leads to a significant reduction in the production of the lachrymatory factor, demonstrating the enzyme's critical role. nii.ac.jpnih.gov

The precise mechanism by which LFS facilitates the conversion of this compound has been a subject of detailed investigation, complicated by the reactive nature of the substrate and the lability of the product. nih.govsquarespace.com

Lachrymatory Factor Synthase (LFS) Catalysis

Proposed Intramolecular Proton ExchangeEarly proposals for the LFS mechanism suggested that the enzyme facilitates an intramolecular proton exchange.nih.govThis model, however, is chemically similar to the uncatalyzednih.govsquarespace.com-sigmatropic rearrangement, which has a substantial energy barrier, making an enzymatic role to lower this barrier plausible.nih.govIt has been proposed that the reaction involves a rearrangement where a proton is transferred from the oxygen atom to the carbon chain, leading to a shuffling of the double bond position without altering the chemical formula.nih.govThis type of isomerization typically involves protonation and deprotonation steps.nih.gov

LFS Specificity and Affinity for this compound

Lachrymatory factor synthase (LFS) exhibits a high degree of specificity and affinity for its substrate, (E)-1-propenyl sulfenic acid. nih.govnih.gov This enzymatic precision is a critical determinant of the chemical cascade that follows tissue damage in onions, channeling the sulfenic acid towards the production of the tear-inducing compound, (Z)-propanethial S-oxide, also known as the lachrymatory factor (LF). nih.govnih.govmdpi.com

The specificity of LFS for this compound is so pronounced that it does not react with analogous compounds like allyl sulfenic acid. This substrate exclusivity is attributed to the unique structural features of the LFS active site. virginia.edu The binding pocket of LFS is characterized by its reduced size and high hydrophobicity, which are adaptations for interacting with the relatively small this compound molecule. virginia.edu Key amino acid residues, such as Arg71 and Glu88, have been identified as critical for the catalytic activity of LFS. biorxiv.org

The strong affinity of LFS for this compound suggests that the enzyme and its substrate-generating counterpart, alliinase, likely operate in close proximity within the cell. nih.gov This colocalization would ensure the efficient capture and conversion of the highly unstable this compound into the lachrymatory factor, minimizing its escape and subsequent participation in other reactions. nih.gov In fact, studies involving the genetic silencing of the LFS gene have demonstrated that in the absence of a functional enzyme, the metabolic pathway of this compound is significantly altered, leading to a substantial increase in the formation of other sulfur-containing compounds. nih.govnih.gov

Competition with Spontaneous Reactions

The fate of this compound upon its formation is determined by a competition between enzymatic and non-enzymatic pathways. nih.govmdpi.com In the presence of active lachrymatory factor synthase (LFS), the enzymatic conversion to the lachrymatory factor (LF) is the predominant route. nih.govnih.gov However, this compound is an inherently unstable and reactive molecule that can also undergo spontaneous self-condensation. nih.govmdpi.com

This spontaneous reaction leads to the formation of di-1-propenyl thiosulfinate, also known as isoallicin. nih.govnih.gov The competition between the LFS-catalyzed reaction and this spontaneous condensation is a key factor in determining the profile of sulfur compounds produced when onion tissue is damaged. nih.gov In normal onions, the high efficiency of LFS ensures that a significant portion of the this compound is converted to LF. nih.gov

However, when LFS activity is reduced or absent, as in genetically modified "tearless" onions, the balance shifts dramatically. nih.govnih.gov With the enzymatic pathway suppressed, the unstable this compound is free to undergo spontaneous self-condensation, resulting in a significant increase in the production of isoallicin. nih.govnih.gov This demonstrates the critical role of LFS in regulating the flux of this compound between these two competing pathways. nih.gov The spontaneous formation of isoallicin and its subsequent transformation products is therefore a direct consequence of the availability of this compound that is not immediately captured by LFS. nih.govnih.govmdpi.comnih.gov

Non-Enzymatic Self-Condensation and Rearrangement Pathways

Formation of Di-1-Propenyl Thiosulfinate (Isoallicin)

In the absence of or with limited activity of lachrymatory factor synthase (LFS), this compound undergoes a non-enzymatic self-condensation to form di-1-propenyl thiosulfinate, a compound also referred to as isoallicin. nih.govnih.govbiorxiv.orgmdpi.com This reaction is a key branching point in the chemical pathway of sulfur compounds in onions, diverting the flow of intermediates away from the production of the lachrymatory factor. nih.gov

The formation of isoallicin from this compound is a spontaneous process that does not require enzymatic catalysis. nih.govnih.govmdpi.com It involves the condensation of two molecules of this compound. nih.gov This reaction is a consequence of the inherent instability and reactivity of sulfenic acids. nih.govmdpi.com The precise mechanism involves one molecule of the sulfenic acid acting as a nucleophile and the other as an electrophile, leading to the formation of the thiosulfinate bond and the elimination of a water molecule.

The rate of this spontaneous condensation is influenced by the concentration of this compound. nih.gov In scenarios where LFS is inhibited or saturated, the increased availability of the sulfenic acid substrate drives the equilibrium towards the formation of isoallicin. nih.gov

Di-1-propenyl thiosulfinate (isoallicin) can exist in different isomeric forms due to the presence of the propenyl groups. nih.gov The stability of these isomers can vary, influencing their subsequent transformations. Isoallicin itself is known to be an unstable compound. omicsonline.org Its instability leads to rapid rearrangements and the formation of a variety of downstream products. nih.gov The thermal instability of isoallicin makes its direct analysis challenging, often requiring low-temperature techniques to prevent its decomposition. nih.gov

Spontaneous Condensation Mechanisms

Downstream Transformation Products

The formation of di-1-propenyl thiosulfinate (isoallicin) is not the final step in the non-enzymatic pathway of this compound. Isoallicin is a reactive intermediate that undergoes a cascade of further transformations, leading to a diverse array of sulfur-containing compounds. nih.govnih.govbiorxiv.orgmdpi.com

One of the notable downstream products is a zwiebelane isomer. nih.gov The formation of zwiebelanes occurs through the rearrangement of isoallicin. uliege.be Additionally, di-1-propenyl disulfide is another significant transformation product. nih.gov The increased levels of these compounds are directly correlated with the initial increase in isoallicin production, particularly in onions where lachrymatory factor synthase (LFS) has been silenced. nih.gov

Furthermore, research has shown that the elevated levels of isoallicin can lead to the formation of other volatile sulfur compounds that are typically found in only trace amounts or are not detected at all in regular onions. nih.gov Among these are 2-mercapto-3,4-dimethyl-2,3-dihydrothiophenes. nih.gov The emergence of these previously minor or undetected compounds highlights the profound impact of diverting the metabolic flux of this compound from the LFS-catalyzed pathway to the spontaneous self-condensation and subsequent rearrangement pathways. nih.gov

The table below summarizes the key transformation products of this compound via the non-enzymatic pathway.

| Precursor | Intermediate | Downstream Products |

| This compound | Di-1-propenyl thiosulfinate (Isoallicin) | Zwiebelane isomer, Di-1-propenyl disulfide, 2-Mercapto-3,4-dimethyl-2,3-dihydrothiophene |

Polysulfide and Thiosulfonate Formation

The self-condensation of sulfenic acids is a characteristic reaction that leads to the formation of thiosulfinates. wikipedia.org In the case of this compound, two molecules can condense to form S-(1-propenyl) 1-propenethiosulfinate. researchgate.net This thiosulfinate is a key intermediate that can undergo further rearrangements and reactions to produce a variety of sulfur-containing compounds, including polysulfides. frontiersin.org

Thiosulfinates can decompose to form polysulfides, such as diallyl trisulfide. core.ac.uk While the direct formation of polysulfides from this compound is part of a complex cascade of reactions, the initial formation of thiosulfinate is a critical step. frontiersin.org In systems where lachrymatory factor synthase (LFS) is suppressed, the concentration of 1-propenyl thiosulfinate increases, which can subsequently lead to the formation of novel bisthiolane polysulfides, including thiolanotrisulfide and thiolanotetrasulfide. researchgate.net

Thiosulfonates can also be formed from the oxidation of thiosulfinates. For instance, propyl methanethiosulfonate (B1239399) has been identified in the analysis of onion sulfur compounds. core.ac.uk

Zwiebelane Isomers

In onions, this compound is a precursor to a class of compounds known as zwiebelane isomers. researchgate.netcore.ac.uk These isomers, specifically cis- and trans-zwiebelane (2,3-dimethyl-5,6-dithiabicyclo[2.1.1]hexane 5-oxides), are formed from the rearrangement of S-(1-propenyl) 1-propenethiosulfinate, which itself is a condensation product of two molecules of this compound. researchgate.netuliege.be

When the enzyme lachrymatory factor synthase (LFS) is suppressed, the pathway shifts, leading to an increased production of di-1-propenyl thiosulfinate. nih.govoup.com This, in turn, results in a marked increase in the downstream formation of a nonenzymatically produced zwiebelane isomer. nih.govoup.comresearchgate.net The planar structure of what was previously referred to as "zwiebelane isomers" has been identified as S-3,4-dimethyl-5-hydroxythiolane-2-yl 1-propenethiosulfinate. actahort.orgacs.org This structure is formed from three molecules of this compound, where two molecules form the thiolane backbone and the third forms the thiosulfinate group. actahort.orgacs.org

Di-1-Propenyl Disulfides

The formation of di-1-propenyl disulfides is another significant transformation pathway for this compound. This process is particularly prominent when the lachrymatory factor synthase (LFS) enzyme is suppressed. nih.govresearchgate.net In such cases, the increased availability of this compound leads to a higher concentration of di-1-propenyl thiosulfinate through self-condensation. nih.govoup.com

This elevated level of thiosulfinate subsequently leads to an increase in its breakdown products, which include various isomers of di-1-propenyl disulfide. nih.govresearchgate.net These disulfides, which are typically found in only trace amounts in regular onions, become significantly more abundant. researchgate.net The decomposition of the thiosulfinate is a non-enzymatic process. nih.gov

2-Mercapto-3,4-dimethyl-2,3-dihydrothiophenes

A surprising and previously unobserved consequence of suppressing the lachrymatory factor synthase (LFS) in onions is the formation of 2-mercapto-3,4-dimethyl-2,3-dihydrothiophenes. nih.govoup.com The silencing of the LFS gene leads to a significant shift in the metabolic pathway of this compound. nih.govoup.com

With the primary pathway to the lachrymatory factor blocked, the increased levels of di-1-propenyl thiosulfinate lead to the formation of not only zwiebelane isomers and di-1-propenyl disulfides but also isomers of 2-mercapto-3,4-dimethyl-2,3-dihydrothiophene. nih.govoup.comresearchgate.net These compounds, previously undetected or found in trace amounts in onions, are produced in significantly larger quantities under these conditions. nih.govresearchgate.net The formation of these dihydrothiophenes from di-1-propenyl disulfide can occur at elevated temperatures. acs.org

General Reactivity of Sulfenic Acids in Chemical Systems

Sulfenic acids are known for their high reactivity and transient nature, acting as key intermediates in a wide range of chemical and biochemical reactions. nih.govarkat-usa.org Their reactivity is characterized by both nucleophilic and electrophilic properties. scielo.br

Reactions with Thiols: Disulfide Bond Formation

One of the most fundamental reactions of sulfenic acids is their reaction with thiols to form disulfide bonds. nih.govscielo.br This reaction is a key process in biological systems, particularly in the context of protein chemistry where it is involved in the formation of both intramolecular and intermolecular disulfide bridges. nih.govresearchgate.net

The general mechanism involves the attack of a thiolate anion on the electrophilic sulfur atom of the sulfenic acid, resulting in the formation of a disulfide and a hydroxide (B78521) ion. rsc.org This reaction is generally rapid. researchgate.net In the context of human serum albumin, the sulfenic acid formed on its single free thiol is most likely to react with low molecular weight thiols in the plasma to form mixed disulfides. scielo.brnih.gov

This reaction is not limited to biological macromolecules. In organic synthesis, the condensation of in-situ generated sulfenic acids with thiols provides a method for creating unsymmetrically substituted disulfides. arkat-usa.org

Addition Reactions to Unsaturated Bonds: Sulfoxide Synthesis

Sulfenic acids can undergo addition reactions with unsaturated carbon-carbon bonds, such as those found in alkenes and alkynes, to yield sulfoxides. arkat-usa.orgresearchgate.net This reaction provides a valuable route for the synthesis of vinyl and alkyl sulfoxides. arkat-usa.org The addition is typically a concerted syn-addition process. arkat-usa.org

The regioselectivity of the addition to unsaturated bonds is influenced by the electronic properties of the acceptor molecule. arkat-usa.org For instance, the addition of sulfenic acids to alkynes has been widely utilized in the stereoselective synthesis of vinyl sulfoxides. researchgate.net While examples of intermolecular additions to double bonds were historically less common, this reaction has gained importance. researchgate.net The development of nickel-catalyzed asymmetric hydrosulfenation of alkynes with in-situ generated sulfenic acids has enabled the synthesis of chiral vinyl sulfoxides. springernature.com The stability of the sulfenic acid intermediate is a critical factor in these reactions, with steric hindrance sometimes being employed to prevent self-condensation. arkat-usa.org

Interactions with Reactive Oxygen Species (ROS)

This compound, a transient organosulfur compound, demonstrates significant reactivity towards reactive oxygen species (ROS). It is recognized as a highly potent antioxidant, and its radical-scavenging activity is considered a primary contributor to the antioxidant properties attributed to garlic and its derivatives. researchgate.netnih.gov The antioxidant function of this compound is largely defined by its interactions with radical species, where it acts as an effective scavenger. researchgate.netresearchgate.net This reactivity stems from the unique chemical nature of the sulfenic acid group (-SOH), which can engage in various redox reactions. acs.org While often formed from the oxidation of thiols by ROS, sulfenic acids themselves are key participants in neutralizing these same reactive species, particularly radical forms like hydroxyl and hydroperoxyl radicals. acs.orgrsc.org

Oxidation by Hydroxyl (OH) and Hydroperoxyl (HO2) Radicals

Theoretical and experimental studies have elucidated the mechanisms and kinetics of the reactions between sulfenic acids and key ROS, namely the hydroxyl (•OH) and hydroperoxyl (•HO2) radicals. rsc.org These radicals are highly reactive, and their interactions with sulfenic acids are of significant interest in atmospheric, food, and biological chemistry. rsc.org

The reaction with the hydroxyl radical is exceptionally fast. For simple sulfenic acids like methanesulfenic acid (CH₃SOH), the process is diffusion-controlled, meaning the reaction rate is limited only by how quickly the reactants can encounter each other in a solution. rsc.org This high reactivity underscores the potent scavenging ability of sulfenic acids against the highly damaging hydroxyl radical.

The reaction with the hydroperoxyl radical (•HO2) is also efficient, though the rate constants show a greater dependency on the specific structure of the sulfenic acid derivative. rsc.org Computational studies focusing on 2-propenesulfenic acid's reaction with the •OOH radical (the deprotonated form of H₂O₂) in an aqueous solution predict a rate constant that is over 1000 times higher than that of its precursor, allicin (B1665233). researchgate.net This strongly supports the hypothesis that 2-propenesulfenic acid, not allicin, is the primary active ingredient responsible for the free radical scavenging activity of garlic. nih.govresearchgate.net The principal reaction pathway in all studied cases involves the abstraction of the acidic hydrogen atom from the sulfenic acid's hydroxyl group by the radical. rsc.org

Table 1: Calculated Rate Constants for the Reaction of Sulfenic Acids with Peroxyl Radicals at 298 K

| Reactant | Radical | Rate Constant (L mol⁻¹ s⁻¹) | Source |

| 2-Propenesulfenic Acid | •OOH | 2.60 x 10⁷ | researchgate.net |

| Allicin | •OOH | 7.38 x 10³ | researchgate.net |

Proton-Coupled Electron Transfer (PCET) Mechanisms

The predominant mechanism governing the reaction of this compound with hydroxyl and hydroperoxyl radicals is proton-coupled electron transfer (PCET). rsc.org In a PCET mechanism, both a proton and an electron are transferred in a single, concerted kinetic step. mdpi.comunife.it This pathway is often favored over mechanisms involving separate, sequential transfers of an electron and a proton (ET/PT or PT/ET). mdpi.com

In the context of sulfenic acid oxidation, the radical (•OH or •HO2) abstracts the proton from the sulfenic acid's hydroxyl group (-SOH). rsc.org Simultaneously, an electron is transferred from the sulfenic acid to the radical. This concerted process is highly efficient and is facilitated by the relatively weak O-H bond in the sulfenic acid. taylorandfrancis.com The ability of the sulfur atom to stabilize the resulting radical also contributes to the favorability of this pathway. taylorandfrancis.com Studies suggest this reaction proceeds via a five-center transition state, which leads to diffusion-controlled reaction rates, highlighting the extreme reactivity of sulfenic acids as radical-trapping antioxidants. researchgate.net The PCET mechanism is crucial for the antioxidant activity, as it provides a low-energy pathway for the neutralization of highly reactive radicals. rsc.orgunife.it

Formation of Sulfinyl Radicals

The direct and primary consequence of the PCET reaction between this compound and ROS like •OH and •HO2 is the formation of a sulfinyl radical (RSO•). rsc.org The abstraction of the hydrogen atom from the -SOH group leaves behind the sulfinyl radical species. rsc.orgtaylorandfrancis.com

R-SOH + •OH → R-SO• + H₂O

R-SOH + •HO₂ → R-SO• + H₂O₂

These reactions demonstrate that the sulfenic acid effectively neutralizes the initial radical species, converting them into water or hydrogen peroxide, respectively, while being itself transformed into a sulfinyl radical. rsc.org Sulfinyl radicals are relatively stable compared to the initial ROS, which can be attributed to spin delocalization onto the sulfur atom. oregonstate.edu This resulting radical can then participate in further reactions, but its formation represents the key chain-terminating step in the antioxidant action of sulfenic acids against ROS. oregonstate.edunih.gov

Analytical and Spectroscopic Characterization of 1 Propenyl Sulfenic Acid and Its Derivatives

Challenges in Direct Detection due to High Reactivity and Short Lifetime

1-Propenyl sulfenic acid is a highly reactive and short-lived molecule, making its direct detection and characterization exceptionally difficult. nih.govnih.gov When onion cells are damaged, the enzyme alliinase rapidly hydrolyzes S-1-propenyl-L-cysteine sulfoxide (B87167) to form this compound. mdpi.com This sulfenic acid is an unstable intermediate that quickly undergoes further reactions. mdpi.com

Its transient nature is a primary obstacle for analytical chemists. nih.govnih.gov The half-life of a similar compound, 2-propenesulfenic acid from garlic, has been estimated to be less than one second at room temperature. nih.gov This extreme instability means that conventional analytical methods, which often require sample preparation and longer analysis times, are unsuitable for its direct observation. The sulfenic acid can be further oxidized to more stable sulfinic and sulfonic acids, or it can react with other molecules, rapidly diminishing its concentration. nih.gov This inherent reactivity necessitates the use of advanced, real-time analytical techniques capable of capturing fleeting chemical intermediates. tandfonline.com

Mass Spectrometry-Based Approaches

To overcome the challenges of its short lifetime, researchers have turned to advanced mass spectrometry techniques that allow for the analysis of reactive compounds in real-time with minimal sample preparation.

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) for Reactive Intermediates

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) has emerged as a powerful tool for detecting highly reactive and transient chemical species like sulfenic acids from Allium species. nih.govtandfonline.com This ambient ionization technique allows for the direct analysis of samples in an open environment with little to no preparation, making it ideal for capturing short-lived compounds as they are formed. koreascience.krbiomolther.org

In studies of crushed garlic, DART-MS successfully detected 2-propenesulfenic acid for the first time, a compound long postulated to be a key intermediate. nih.gov When applied to freshly cut onion, DART-MS primarily shows the protonated molecule of the lachrymatory factor (propanethial S-oxide), which is the direct rearrangement product of this compound. tandfonline.comresearchgate.net The technique has also been used to identify other related reactive sulfur compounds, such as thiosulfinates and zwiebelanes, from various Allium species. tandfonline.comresearchgate.net The ability of DART-MS to provide high-resolution mass data helps in the accurate identification of these fleeting intermediates. researchgate.net

Proton-Transfer Reaction-Mass Spectrometry (PTR-MS) for Volatile Emission Analysis

Proton-Transfer Reaction-Mass Spectrometry (PTR-MS) is another highly sensitive method used for the real-time monitoring of volatile organic compounds (VOCs) emitted from sources like freshly cut onions. nih.govionicon.comwur.nl This technique involves soft chemical ionization, typically using H₃O⁺ ions, which allows for the detection of trace gas concentrations, often in the parts-per-trillion by volume (pptv) range, without sample pre-concentration or chromatographic separation. ionicon.comwur.nl

When applied to onion analysis, PTR-MS can continuously measure the headspace composition immediately after cutting. nih.govnih.gov Studies have shown that the mass spectral signals corresponding to propanethial S-oxide (the lachrymatory factor, with the same molecular weight as this compound) dominate the first 0–10 minutes after tissue disruption. nih.govnih.govresearchgate.net While PTR-MS may not distinguish between the isomeric this compound and propanethial S-oxide directly, it provides an invaluable dynamic profile of the formation and subsequent decay of these initial enzymatic products. mdpi.com Following the initial burst, PTR-MS detects the appearance of downstream products like propanethiol and dipropyl disulfide. nih.govnih.gov

| Technique | Analyte Type | Key Findings for Allium Analysis | Reference |

| DART-MS | Reactive Intermediates | First direct detection of 2-propenesulfenic acid from garlic; Detection of lachrymatory factor and thiosulfinates from onion. | nih.govtandfonline.com |

| PTR-MS | Volatile Emissions | Real-time monitoring of lachrymatory factor formation and decay; Quantification of downstream volatile sulfur compounds. | nih.govnih.gov |

Chromatographic Methods for Downstream Products

While direct detection of this compound is complex, its more stable downstream products can be readily analyzed using established chromatographic techniques, providing indirect evidence of its formation and subsequent chemical transformations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Sulfur Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds that constitute the characteristic aroma and flavor of onions. nih.govfrontiersin.org This method separates complex mixtures of compounds, which are then identified by their unique mass spectra. jfda-online.commdpi.com

In the context of onion chemistry, GC-MS is used to identify a wide array of sulfur compounds that are formed from the initial breakdown of this compound and other sulfenic acids. frontiersin.orgacs.org These include various disulfides, trisulfides, and thiols. nih.govacs.org For instance, GC-MS analysis of onion volatiles reveals major components such as dipropyl disulfide, methyl propyl trisulfide, and propanethiol. acs.org The lachrymatory factor, propanethial S-oxide, can be challenging to analyze by conventional GC-MS due to its thermal instability, but methods using cold injection have been developed. tandfonline.com Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique coupled with GC-MS to capture and concentrate the volatile compounds before analysis. frontiersin.org

| Compound Class | Examples Identified by GC-MS in Onion | Reference |

| Disulfides | Dipropyl disulfide, (E)-Methyl 1-propenyl disulfide | acs.org |

| Trisulfides | Methyl propyl trisulfide, Dipropyl trisulfide | acs.org |

| Thiols | Propanethiol | acs.org |

| Aldehydes | 2-methyl-2-pentenal | acs.org |

High-Performance Liquid Chromatography (HPLC) for Stable Metabolites

High-Performance Liquid Chromatography (HPLC) is a powerful technique for analyzing less volatile and more stable metabolites that result from the chemistry of this compound. fossiliontech.com It is particularly useful for quantifying compounds that are not amenable to GC due to low volatility or thermal instability. fossiliontech.comresearchgate.net

HPLC methods have been developed for the simultaneous analysis of various organosulfur compounds in garlic and onion products, including the precursor alliin (B105686), S-allyl-L-cysteine (SAC), and the thiosulfinate allicin (B1665233). researchgate.net In onions, if the lachrymatory factor synthase (LFS) enzyme is suppressed, this compound can self-condense to form 1-propenyl thiosulfinate, which then rearranges into more stable compounds like zwiebelanes and thiolanes. uliege.be These non-volatile, stable metabolites can be extracted and analyzed using HPLC, often coupled with UV or mass spectrometry detectors, to provide a more complete picture of the metabolic pathways originating from sulfenic acids. researchgate.netuliege.be

Spectroscopic Techniques

Spectroscopic methods are indispensable for elucidating the structural features of the derivatives of this compound and related enzymes.

Due to the instability of many sulfenic acids and their derivatives at ambient temperatures, low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for their characterization. cdnsciencepub.com Thiosulfinates, which are formed from the condensation of sulfenic acids, can be studied using this technique to gain structural insights. researchgate.netglobalsciencebooks.info

A variable temperature ¹H NMR study of a 1-alkenesulfenate anion, a close relative of this compound, demonstrated the necessity of cold conditions. cdnsciencepub.com The ¹H NMR spectrum of the sulfenate anion was successfully obtained at -78°C. cdnsciencepub.com Upon reaction and warming, the formation of the corresponding thiosulfinate was observed and characterized at temperatures ranging from -60°C to 0°C. cdnsciencepub.com

Studies on thiosulfinates isolated from Allium species provide specific NMR data. For instance, the analysis of 2-propene-1-sulfinothioic acid S-(Z,E)-1-propenyl ester, a mixed thiosulfinate derived from garlic, provides characteristic chemical shifts for the propenyl group. tandfonline.com

| Compound/Fragment | Nucleus | Temperature | Chemical Shift (δ) in ppm | Reference |

|---|---|---|---|---|

| 1-Alkenesulfenate anion (vinyl Hα to S) | ¹H | -78°C | 6.30 (d) | cdnsciencepub.com |

| 1-Alkenesulfenate anion (vinyl Hβ to S) | ¹H | -78°C | 4.94 (dt) | cdnsciencepub.com |

| (E)-1-Propenyl (E)-1-propenethiosulfinate (vinyl H's) | ¹H | Not specified | 6.30–6.65 | cdnsciencepub.com |

| S-hexyl hexane-1-sulfinothioate (-SCH₂) | ¹³C | Not specified | 56.62 | nih.gov |

| 2-Propenesulfinothioic acid S-methyl ester (-CH=) | ¹³C | Not specified | 125.6 | tandfonline.com |

| 2-Propenesulfinothioic acid S-methyl ester (=CH₂) | ¹³C | Not specified | 123.8 | tandfonline.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

While this compound itself is too unstable for crystallization, X-ray crystallography has been successfully used to determine the three-dimensional structure of the enzyme that acts upon it: the lachrymatory factor synthase (LFS) from Allium cepa. nih.govnih.govacs.org Understanding the architecture of the LFS active site provides crucial insights into how it binds its sulfenic acid substrate and catalyzes its transformation into the lachrymatory factor, (Z)-propanethial S-oxide. rcsb.orgacs.org

High-resolution crystal structures of LFS have been solved in both its apo-form (without a bound ligand) and in a complex with a substrate analogue, crotyl alcohol. nih.govacs.org The enzyme exhibits a compact helix-grip fold, which is characteristic of plant START (star-related lipid transfer) domain proteins. nih.govvirginia.edu This structure consists of a seven-stranded antiparallel β-sheet that curves to enfold a long C-terminal α-helix, with two shorter α-helices completing the fold. virginia.edu

The active site is a distinct intramolecular cavity with a volume of approximately 216 ų, which is significantly smaller than that of related lipid-binding proteins. nih.govacs.orgvirginia.edu This reduced pocket size is a key structural adaptation for its specific catalytic function. virginia.edu

| Structure | PDB Accession | Resolution (Å) | Total Structure Weight (kDa) | Key Structural Features | Reference |

|---|---|---|---|---|---|

| Apo-LFS | 5VGL | 1.40 | 17.58 | Helix-grip fold; 216 ų intramolecular cavity | nih.govacs.orgrcsb.org |

| LFS with crotyl alcohol | 5VGS | 1.90 | Not specified | Ligand bound in central cavity; no major conformational change | nih.govacs.orgvirginia.edu |

| LFS with 1,2-propanediol | 5GTG | 1.70 | 160.28 | Similar fold; contains cryo-protectant molecule | rcsb.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Theoretical and Computational Investigations of 1 Propenyl Sulfenic Acid

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations have been instrumental in understanding the structure and properties of the highly reactive and transient 1-propenyl sulfenic acid. These computational methods provide insights that are often difficult to obtain through experimental techniques alone.

Tautomerism and Conformational Analysis

This compound can theoretically exist in different tautomeric and conformational forms. While tautomerism is a potential characteristic of sulfenic acids, theoretical studies, along with spectroscopic data, indicate that the R-S-O-H structure is almost exclusively predominant. wikipedia.org

Conformational analysis, often performed using methods like the semiempirical Austin Model 1 (AM1) and followed by higher-level optimization, helps in identifying the most stable geometries of the molecule. mdpi.com For sulfenic acids in general, the presence of polar functional groups like carbonyl, amino, and hydroxyl can lead to various intramolecular interactions, such as hydrogen bonds, which stabilize certain conformers. acs.org For instance, in cysteine sulfenic acid, a related compound, multiple strong hydrogen bonding interactions are observed, significantly influencing its conformational preferences. acs.org Quantum chemical calculations allow for the determination of geometric parameters like dihedral angles and the relative energies of different conformers, providing a detailed picture of the molecule's three-dimensional structure. mdpi.com

Reaction Mechanism Modeling

Computational modeling has been crucial in elucidating the reaction pathways involving this compound, both in biological systems and in non-enzymatic environments.

Studies on Enzyme-Catalyzed Reactions (e.g., LFS Mechanism)

The conversion of this compound to the lachrymatory factor, (Z)-propanethial S-oxide, is catalyzed by the enzyme lachrymatory factor synthase (LFS). nih.gov While initially proposed to occur via a mdpi.combiorxiv.org-sigmatropic rearrangement, this uncatalyzed intramolecular shift has a substantial energy barrier (around 33 kcal/mol), making it unlikely at room temperature. nih.gov

Computational studies, in conjunction with experimental data, have helped to model the enzymatic mechanism. It is proposed that LFS facilitates an intramolecular proton exchange. nih.gov Structural and mutagenesis analyses suggest that specific residues within the LFS active site, such as Arg71, Glu88, and Tyr114, play key roles. biorxiv.org The proposed mechanism involves the polarization and deprotonation of the sulfenic acid within the enzyme's electrostatic environment, allowing the liberated proton to react with the 1-propenyl group. biorxiv.org Onion LFS has been identified as an (E)-1-propenylsulfenic acid isomerase. researchgate.net

Non-Enzymatic Rearrangement Pathways

In the absence of LFS, this compound undergoes spontaneous reactions. nih.gov One major non-enzymatic pathway is self-condensation, where two molecules of the sulfenic acid react to form di-1-propenyl thiosulfinate. researchgate.netnih.gov This process has been studied computationally for other alkanesulfenic acids, revealing a cyclic, hydrogen-bonded five-membered transition state with activation barriers in the range of 37.5 to 39.6 kcal/mol. nsf.gov

Another non-enzymatic pathway is an acid-catalyzed sigmatropic rearrangement. For instance, treating trans-S-1-propenyl cysteine sulfoxide (B87167) with hydrochloric acid can generate (1Z)-propanethial S-oxide with high efficiency, demonstrating a non-enzymatic route to the lachrymatory factor. The suppression of the LFS gene in onions leads to a significant increase in the formation of di-1-propenyl thiosulfinate and its downstream products, such as zwiebelane isomers and di-1-propenyl disulfide. nih.govscience.gov

Reactivity and Energetic Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational tool used to investigate the reactivity and energetics of molecules like this compound. taylorandfrancis.comresearchgate.net DFT calculations, using functionals such as B3LYP, can determine various chemical reactivity descriptors. researchgate.netnih.gov

For the related 2-propenesulfenic acid (PSA), a garlic metabolite, DFT studies have been conducted to compare its reactivity with allyl mercaptan (AM). nih.gov These calculations can predict thermodynamic descriptors and preferred reaction mechanisms for free radical scavenging. For PSA in an aqueous medium, the sequential proton loss electron transfer (SPLET) mechanism is predicted to be dominant. nih.gov

DFT methods are also employed to calculate the energetics of reactions involving sulfenic acids. For example, the Gibbs free energy (ΔG) for the reaction of cysteine thiol with 1-propenyl allyl thiosulfinate, which produces a propenyl disulfide and allyl sulfenic acid, has been calculated to be -7.9 kcal/mol. taylorandfrancis.com Such calculations provide valuable thermodynamic data on the feasibility and spontaneity of various reactions. Furthermore, DFT can be used to determine activation energy barriers for different reaction pathways, offering insights into reaction kinetics. taylorandfrancis.com

Interactive Data Table: Calculated Energetic Properties of Related Sulfenic Acid Reactions

| Reacting System | Reaction Type | Calculated Parameter | Value (kcal/mol) | Computational Method |

| Cysteine thiol + 1-propenyl allyl thiosulfinate | Thiol-disulfide exchange | Gibbs Free Energy (ΔG) | -7.9 | DFT |

| E-ajoene + Cysteine thiol | S-thioallylation | Activation Energy | +28.8 | DFT |

| 1-propenyl allyl thiosulfinate + Cysteine thiol | S-thiopropenylation | Activation Energy | +42.2 | DFT |

| Alkanesulfenic acids | Self-condensation | Activation Energy Barrier | 37.5 - 39.6 | Not Specified |

O-H Bond Dissociation Energy (BDE) Analysis (for general sulfenic acids)

The O-H bond dissociation energy (BDE) is a critical parameter for understanding the antioxidant potential and hydrogen-atom donating ability of sulfenic acids. Direct experimental measurement for highly reactive species is challenging, but a combination of theoretical calculations and experiments on stable sulfenic acids has provided reliable data.

In general, the O-H BDE for sulfenic acids (RSO-H) is estimated to be around 70-72 kcal/mol. rsc.orgresearchgate.netrsc.org This low BDE indicates that the sulfinyl radical (RSO•) is relatively stable, contributing to the high reactivity of sulfenic acids as hydrogen atom donors. The weakness of this bond is a key factor in the antioxidant activity attributed to compounds that generate sulfenic acids, such as allicin (B1665233) from garlic. researchgate.net

For context, the O-H bond in sulfenic acids is significantly weaker than the S-H bond in thiols and the O-H bond in sulfinic acids, as detailed in the table below.

| Compound Class | Bond Type | Typical Bond Dissociation Enthalpy (BDE) (kcal/mol) |

| Thiols | RS-H | ~87 |

| Sulfenic Acids | RSO-H | ~70-72 |

| Sulfinic Acids | RSO₂-H | ~78 |

| Sulfonic Acids | RSO₃-H | ~107.4 (calculated for t-BuSO₃H) |

| Data sourced from references rsc.orgrsc.orgresearchgate.net. |

This comparison highlights that the introduction of an oxygen atom between sulfur and hydrogen dramatically lowers the bond dissociation energy, making sulfenic acids potent hydrogen atom transfer agents.

Proton-Coupled Electron Transfer (PCET) Mechanistic Insights

Theoretical studies have elucidated that the reactions of sulfenic acids with various radicals, particularly reactive oxygen species (ROS) like the hydroxyl (•OH) and hydroperoxyl (•OOH) radicals, proceed via a Proton-Coupled Electron Transfer (PCET) mechanism. rsc.orgresearcher.lifersc.org This mechanism is fundamental to their role in atmospheric chemistry, food science, and biological redox signaling. rsc.orgrsc.org

The PCET process involves the abstraction of the acidic hydrogen atom from the sulfenic acid. rsc.orgrsc.org Computational models show that this is not a simple hydrogen abstraction (HAT) but a concerted event where an electron is transferred from the sulfur atom to the attacking radical, simultaneously with the transfer of the proton from the sulfenic oxygen to the same radical. rsc.org This reaction results in the formation of a sulfinyl radical (RSO•) and a stable molecule like water (H₂O) or hydrogen peroxide (H₂O₂). rsc.orgrsc.org

This mechanism, sometimes described as a three-electron system distributed over two orbitals, is a key feature of sulfenic acid reactivity. rsc.org

Key findings from computational studies on the PCET mechanism include:

The reaction of sulfenic acids with the highly reactive hydroxyl radical (•OH) is typically diffusion-controlled, meaning the reaction occurs on every encounter. rsc.orgrsc.org

For reactions with the less reactive hydroperoxyl radical (•OOH), the rate constants are dependent on the specific structure of the sulfenic acid derivative. rsc.orgresearcher.lifersc.org

The PCET pathway is the predominant mechanism for the reaction of sulfenic acids with these radicals in both the gas phase and in aqueous solution. rsc.org

This mechanistic understanding underscores the efficiency of sulfenic acids as radical scavengers, a property central to the antioxidant activity of garlic and onion derivatives. researchgate.net The formation of the relatively stable sulfinyl radical via PCET is a thermodynamically favorable process that drives this reactivity. researchgate.net

Biological and Ecological Roles of 1 Propenyl Sulfenic Acid in Plant Systems

Role in Allium Plant Defense Mechanisms

The production of 1-propenyl sulfenic acid is a key component of the sophisticated chemical defense system in Allium species, such as onions. researchgate.netvulcanchem.com This mechanism is designed to protect the plant from herbivores and microbial pathogens. researchgate.netvulcanchem.com

Production of Volatile Deterrents against Herbivores

When the tissue of an Allium plant is damaged, for instance by a herbivore, a rapid biochemical cascade is initiated. researchgate.netvulcanchem.com The enzyme alliinase is released and acts on the precursor compound, trans-S-1-propenyl-L-cysteine sulfoxide (B87167) (isoalliin), to produce the highly reactive this compound. researchgate.netfrontiersin.orgcapes.gov.br This unstable intermediate is then swiftly converted by the enzyme lachrymatory factor synthase (LFS) into (Z)-propanethial S-oxide, commonly known as the lachrymatory factor (LF). researchgate.netfrontiersin.orgbris.ac.uk The LF is a volatile and irritating compound that causes the familiar tearing sensation when onions are chopped. researchgate.netresearchgate.net This immediate and unpleasant response serves as a potent deterrent, discouraging further feeding by herbivores. researchgate.netfrontiersin.org The pungency associated with these sulfur compounds, including the LF, is believed to have evolved as a defense mechanism to protect the Allium bulbs. rsc.org

Antimicrobial Activity of Downstream Products

In the absence or with low activity of lachrymatory factor synthase, this compound undergoes a spontaneous self-condensation reaction to form di-1-propenyl thiosulfinate. researchgate.netnih.gov Thiosulfinates, such as allicin (B1665233) (di-2-propenyl thiosulfinate) from garlic, are a class of organosulfur compounds well-known for their broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govjrrslasu.comnih.gov

Studies have demonstrated the antimicrobial efficacy of extracts from Allium species. For instance, aqueous extracts of garlic and onion have shown significant growth inhibition against a range of microorganisms. nih.gov Garlic extract, in particular, has been noted for its potent activity. nih.govjrrslasu.com The antimicrobial action of these extracts is largely attributed to the thiosulfinates they contain. nih.govtandfonline.com These compounds can inactivate essential enzymes in microbes by reacting with thiol groups. nih.gov While allicin is the major thiosulfinate in garlic, the antimicrobial activity is a general feature of the thiosulfinate functional group. nih.govnih.gov Therefore, the downstream products derived from this compound contribute to the plant's defense by inhibiting the growth of potential pathogens. researchgate.netjrrslasu.com

Metabolic Flux and Pathway Branching

The metabolic fate of this compound is a critical branch point in the organosulfur chemistry of Allium species, significantly influencing the profile of secondary metabolites produced upon tissue damage. frontiersin.orgnih.govnutrivore.com

Regulation by Lachrymatory Factor Synthase (LFS) Expression

The enzyme lachrymatory factor synthase (LFS) plays a pivotal role in directing the metabolic pathway of this compound. nih.govnutrivore.comnii.ac.jp LFS specifically catalyzes the conversion of this compound into the lachrymatory factor. nih.govtandfonline.comnii.ac.jp The expression level and activity of LFS, therefore, determine the proportion of this compound that is channeled towards LF production versus the spontaneous formation of thiosulfinates. nih.govnih.gov In onions, where LFS is highly active, the majority of this compound is rapidly converted to LF. rsc.orgnih.gov This enzymatic reaction is a key determinant of the characteristic pungency and tear-inducing quality of onions. researchgate.netnii.ac.jp

Impact of LFS Silencing on Secondary Metabolite Profiles

Genetic modification to suppress the LFS gene, through techniques like RNA interference (RNAi) silencing, has a dramatic effect on the secondary metabolite profile of onions. nih.govnutrivore.comnii.ac.jp By significantly reducing LFS activity, the conversion of this compound to the lachrymatory factor is inhibited. nih.govnih.gov This leads to a major shift in the metabolic pathway, causing a substantial increase in the amount of this compound available to undergo self-condensation. nih.govebi.ac.uk

Consequently, silencing LFS results in a significant upregulation of di-1-propenyl thiosulfinate and its downstream decomposition products. nih.govnih.gov Research has shown that in LFS-silenced onions, there is a marked increase in the levels of compounds such as di-1-propenyl disulfide and a zwiebelane isomer, which are normally present in only trace amounts or are undetectable in unmodified onions. nih.govnih.gov This demonstrates that the expression of LFS is a key regulatory point that dictates the flow of metabolites down two distinct branches of the sulfur secondary metabolism pathway. nih.govnih.gov

Influence on Organosulfur Metabolome Diversity

The metabolic branching at this compound significantly contributes to the diversity of the organosulfur metabolome within the genus Allium. nih.govnutrivore.comnii.ac.jp The presence and activity of lachrymatory factor synthase is a critical point of divergence between different Allium species, such as onions and garlic. nih.govtandfonline.comnih.gov

In onions, the high activity of LFS leads to the predominance of the lachrymatory factor and its related compounds. nih.govnii.ac.jp This enzymatic pathway effectively outcompetes the spontaneous formation of thiosulfinates from this compound. nih.gov In contrast, garlic lacks significant LFS activity, and its primary precursor is alliin (B105686) (S-2-propenyl-L-cysteine sulfoxide), which upon enzymatic cleavage forms 2-propenesulfenic acid. nih.gov This sulfenic acid readily condenses to form allicin (di-2-propenyl thiosulfinate), the compound responsible for garlic's characteristic aroma and potent biological activities. nih.govnih.govnutrivore.com

The silencing of the LFS gene in onions has been shown to create a secondary metabolite profile that is more similar to that of garlic, with a significant increase in thiosulfinates and their derivatives. nih.govbiorxiv.org This highlights how a single enzyme, LFS, can profoundly shape the chemical composition and, consequently, the flavor and biological properties of an Allium species. nih.govnii.ac.jp The differential regulation of this metabolic branch point is a key evolutionary factor contributing to the distinct organosulfur profiles observed across the Allium genus. nih.govnih.govnih.gov

Table of Research Findings on LFS Silencing in Onion

| Finding | Observation in LFS-Silenced Onions | Reference |

| Lachrymatory Factor (LF) Production | Significantly reduced levels of tear-inducing lachrymatory factor. | nih.gov |

| Thiosulfinate Levels | Increased conversion of this compound to di-1-propenyl thiosulfinate. | nih.gov |

| Downstream Volatiles | Marked increase in di-1-propenyl disulfide and a zwiebelane isomer. | nih.govnih.gov |

| Novel Compounds | Production of 2-mercapto-3,4-dimethyl-2,3-dihydrothiophene, not typically detected in onions. | nih.govnih.gov |

| Precursor and Alliinase Levels | No significant effect on trans-S-1-propenyl-L-cysteine sulfoxide (isoalliin) levels or alliinase activity. | nih.gov |

Formation of Diverse Sulfur Compounds Contributing to Chemical Ecology

This compound is a highly reactive and transient organosulfur compound that plays a central role in the chemical defense mechanisms of Allium species, such as onions. Its formation is initiated by tissue damage, which brings together the precursor, S-1-propenyl-L-cysteine sulfoxide (1-PRENCSO), and the enzyme alliinase. This enzymatic reaction cleaves 1-PRENCSO to produce this compound, pyruvate (B1213749), and ammonia.

Once formed, this compound serves as a key intermediate in a cascade of reactions that generate a variety of volatile and non-volatile sulfur compounds. These compounds are crucial to the plant's chemical ecology, acting as feeding deterrents against herbivores and possessing antimicrobial properties.

The fate of this compound is primarily dictated by the presence or absence of another enzyme, lachrymatory factor synthase (LFS).

Enzymatic Conversion to Lachrymatory Factor: In onions, LFS rapidly converts this compound into syn-propanethial-S-oxide, the compound responsible for the characteristic eye irritation (lachrymatory effect) experienced when cutting onions. This volatile compound serves as a potent defense mechanism against herbivores.

Non-Enzymatic Condensation and Rearrangement: In the absence of or with limited LFS activity, this compound undergoes spontaneous self-condensation to form di-1-propenyl thiosulfinate. Thiosulfinates are a class of compounds known for their antimicrobial and antiplatelet activities. These thiosulfinates can further decompose into a complex mixture of other sulfur-containing compounds, including:

Disulfides: Such as di-1-propenyl disulfide.

Zwiebelanes: Cyclic organosulfur compounds formed from the rearrangement of thiosulfinates.

Cepaenes: Formed from the reaction of thiosulfinates with sulfenic acids.

Research involving the silencing of the LFS gene in onions has demonstrated a significant shift in the metabolic pathway. This genetic modification leads to a decrease in the production of the lachrymatory factor and a corresponding increase in the levels of 1-propenyl-containing thiosulfinates and their downstream products, like zwiebelane isomers and di-1-propenyl disulfides. This highlights the pivotal role of this compound as a branch-point metabolite in the generation of a diverse suite of ecologically important sulfur compounds.

Advanced Research Methodologies and Approaches for Studying 1 Propenyl Sulfenic Acid

Genetic Engineering for Pathway Manipulation

Genetic engineering has proven to be a powerful tool for unraveling the complexities of the metabolic pathway leading to 1-propenyl sulfenic acid and its subsequent conversion. By specifically targeting the genes involved, researchers can manipulate the flow of metabolites and observe the resulting biochemical changes.

RNA Interference (RNAi) Silencing of LFS Gene Expression

A pivotal breakthrough in understanding the role of this compound came from the application of RNA interference (RNAi) to silence the lachrymatory factor synthase (LFS) gene in onions (Allium cepa). nih.govoup.comfrontiersin.org LFS is the enzyme responsible for converting this compound into the tear-inducing compound, propanethial S-oxide (the lachrymatory factor). nih.govnii.ac.jp

The process of RNAi involves introducing a construct that produces double-stranded RNA (dsRNA) homologous to the target gene. frontiersin.org This dsRNA is then processed by the cell's machinery into small interfering RNAs (siRNAs), which guide the RNA-induced silencing complex (RISC) to degrade the target messenger RNA (mRNA). wikipedia.org By silencing the LFS gene, scientists were able to create "tearless" onions. vegetablegrowersnews.com This genetic modification significantly reduces the production of the lachrymatory factor. nih.govoup.comexlibrisgroup.com In these genetically modified onions, the lachrymatory synthase activity was reduced by up to 1,544-fold. nih.govoup.comnih.gov

The silencing of the LFS gene redirects the metabolic flux of this compound. nih.gov In the absence of functional LFS, the unstable this compound undergoes spontaneous self-condensation to form di-1-propenyl thiosulfinate. nih.gov This shift in the pathway provides a unique model to study the chemistry and downstream products of this compound without the immediate conversion to the lachrymatory factor.

| Genetic Modification | Target Gene | Effect on this compound | Key Finding |

| RNAi Silencing | Lachrymatory Factor Synthase (LFS) | Increased conversion to di-1-propenyl thiosulfinate | Redirects metabolic pathway, enabling study of alternative reactions. nih.gov |

Metabolomic Profiling of Genetically Modified Plants

Metabolomics, the comprehensive analysis of all metabolites within a biological system, has been instrumental in understanding the biochemical consequences of silencing the LFS gene. omicsonline.org By comparing the metabolite profiles of genetically modified (GM) and non-modified onions, researchers can identify the changes in the sulfur secondary metabolite profile resulting from the altered fate of this compound. nih.govnih.gov

In LFS-silenced onions, a significant increase in the levels of di-1-propenyl thiosulfinate is observed, a compound not typically found in significant amounts in regular onions. nih.gov Furthermore, this leads to the formation of other downstream sulfur compounds, including a zwiebelane isomer, di-1-propenyl disulfide, and 2-mercapto-3,4-dimethyl-2,3-dihydrothiophene, which are either absent or present in trace amounts in unmodified onions. nih.govnih.gov These findings highlight the central role of this compound as a branch-point intermediate in onion sulfur biochemistry. The use of techniques like gas chromatography and mass spectrometry is crucial for the analysis of these volatile compounds. ijarbs.comsemanticscholar.orgmdpi.com

| Analytical Technique | Application in Metabolomics | Key Findings in GM Onions |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile sulfur compounds. ijarbs.comsemanticscholar.orgmdpi.com | Increased levels of di-1-propenyl thiosulfinate and novel downstream products. nih.govnih.gov |

| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Analysis of non-volatile precursors and metabolites. mdpi.com | Confirmed shifts in the overall sulfur metabolite profile. nih.gov |

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms or molecules through a biochemical pathway. wikipedia.org By introducing isotopically labeled precursors, such as those containing heavy isotopes of sulfur (³⁴S) or carbon (¹³C), researchers can follow their incorporation into downstream products, including this compound and its derivatives. smolecule.comkit.edu

For instance, feeding Allium plants with ³⁵S-labeled sulfate (B86663) has been used to study the biosynthesis of sulfur-containing compounds. uliege.be While direct studies specifically tracing the label through this compound are challenging due to its instability, the analysis of labeled downstream products in both normal and genetically modified plants can provide definitive evidence of the pathway. Isotopic labeling can confirm that the 1-propenyl group originates from the catabolism of amino acids like valine or isoleucine. smolecule.com This method provides a clear map of the atoms' journey from initial substrate to final product, offering unambiguous evidence for proposed biochemical transformations.

Enzyme Kinetics and Inhibition Studies of Alliinase and LFS

Understanding the enzymatic reactions that produce and consume this compound requires detailed kinetic studies of the involved enzymes, alliinase and lachrymatory factor synthase (LFS). nih.gov

Alliinase catalyzes the formation of this compound from its precursor, S-(1-propenyl)-L-cysteine sulfoxide (B87167) (1-PRENCSO). Kinetic studies of alliinase involve measuring the rate of product formation (pyruvate, ammonia, or the sulfenic acid itself, indirectly) at varying substrate concentrations. researchgate.net

Lachrymatory Factor Synthase (LFS) utilizes this compound as its substrate. uniprot.org Studying the kinetics of LFS is particularly challenging because its substrate is a reactive intermediate generated in situ by alliinase. nih.govsquarespace.com This necessitates a two-enzyme coupled assay system. Researchers must carefully control the relative concentrations of alliinase and LFS to modulate the production and consumption of this compound. squarespace.comnih.gov Inhibition studies, where molecules that block the active site of either alliinase or LFS are introduced, can further elucidate the mechanism of each enzyme and their interplay in the pathway. researchgate.net

The structural biology of LFS has also been investigated, revealing a helix-grip fold characteristic of START domain-containing proteins, which has provided insights into its catalytic mechanism. nih.govvirginia.edu

In Situ and Real-Time Monitoring Techniques

The high reactivity and short lifespan of this compound make its direct observation in living systems a significant challenge. nih.gov However, advanced analytical techniques are emerging that allow for its in situ and real-time monitoring.

One approach involves the use of chemical trapping agents. These are molecules that react selectively and rapidly with sulfenic acids to form a stable product that can then be detected and quantified. nih.gov Dimedone and its derivatives are classic examples of such trapping agents. chemrxiv.org More recently, new probes like norbornene derivatives and ketoesters have been developed, offering improved reactivity and selectivity for detecting sulfenic acids under physiological conditions. chemrxiv.orgrsc.org These probes can be tagged with fluorescent or other reporter groups, allowing for visualization within cells. google.com

X-ray fluorescence spectroscopic imaging is another powerful technique that has been applied to map the distribution of different chemical forms of sulfur within onion tissues in vivo. nih.gov This method can distinguish between different sulfur oxidation states, providing spatial information on where precursors and their breakdown products, including those derived from this compound, are localized within the cell. nih.gov

| Technique | Principle | Application to this compound |

| Chemical Trapping | Use of reactive probes (e.g., dimedone, norbornene) to form stable adducts with sulfenic acids. nih.govchemrxiv.org | Allows for indirect detection and quantification in complex biological samples. rsc.org |

| X-ray Fluorescence Spectroscopic Imaging | Maps the elemental and chemical state of sulfur in tissues. nih.gov | Provides spatial localization of sulfur compounds related to the this compound pathway. nih.gov |

Q & A

Basic Research Questions

Q. How is 1-propenyl sulfenic acid generated in biological systems, and what analytical methods validate its formation?

- This compound (1-PSA) is enzymatically produced in Allium species (e.g., onions) via the cleavage of S-1-propenyl-L-cysteine sulfoxide by alliinase, yielding ammonia, pyruvate, and 1-PSA. This intermediate is rapidly converted into lachrymatory factor (propanethial S-oxide) by lachrymatory factor synthase (LFS), preventing spontaneous thiosulfinate formation . Analytical validation includes gas chromatography (GC) for trapping stable derivatives like thiosulfinates and mass spectrometry (MS) to confirm intermediates .

Q. What experimental strategies are used to detect and quantify sulfenic acids in proteins?

- Chemical trapping : Probes like dimedone form covalent adducts with sulfenic acids, enabling detection via LC-MS .

- Arsenite reduction : Sulfenic acids are selectively reduced by arsenite under denaturing conditions, followed by labeling with biotin–maleimide for Western blot or streptavidin-based purification .

- Kinetic assays : Thionitrobenzoate (TNB) reacts biphasically with sulfenic acids, allowing quantification of formation rates (e.g., 105 M⁻¹s⁻¹ for HSA-SOH) .

Q. What factors influence the stability of this compound in aqueous environments?

- 1-PSA exists in equilibrium with cyclic sulfenamides under aqueous conditions. Its stability is pH-dependent, with a measured pKa of 7.1 for the sulfenic acid/sulfenate equilibrium. Self-condensation to thiosulfinates (e.g., 1-propenyl-containing derivatives) occurs at neutral pH, requiring kinetic studies to differentiate pathways .

Advanced Research Questions

Q. How can kinetic parameters of sulfenic acid reactivity be determined in complex systems?

- Pseudo-first-order kinetics : Rate constants (kobs) are measured across pH gradients to derive pKa values and identify reactive species (e.g., sulfenate anions) .

- Competition assays : Reactivity with thiols (e.g., glutathione) is quantified using stopped-flow techniques, revealing rate constants (e.g., 2.9 M⁻¹s⁻¹ for GSH) .

- Theoretical modeling : MP2/B3LYP calculations predict sulfurane intermediates and disulfide formation pathways in solution-phase reactions .

Q. What structural insights explain the enzyme specificity for this compound in Allium species?

- Catalytic mechanism : AcLFS binds 1-PSA via hydrogen bonding (Y114 hydroxyl to sulfenyl oxygen) and polarizes the sulfenic acid for deprotonation by a Glu-Arg dyad (E88/R71). The resulting sulfenate anion is stabilized by electrostatic interactions, preventing premature dissociation .

- Mutagenesis studies : E88D variants show reduced activity, confirming the critical role of charge stabilization in catalysis .

Q. What challenges arise in crystallographic detection of sulfenic acids, and how are they addressed?

- Instability : Sulfenic acids are prone to overoxidation (e.g., to sulfinic/sulfonic acids) during crystallization. Cryo-conditions and rapid data collection minimize radiation-induced artifacts .

- Spectral silence : Chemical trapping (e.g., methyl iodide alkylation) stabilizes intermediates for X-ray analysis. For example, PrxVI sulfenic acid was resolved without cryo-protection (PDB ID: 1PRX) .

Q. How do chemical probes like DAz-2 enable global profiling of sulfenic acid modifications in live cells?

- Live-cell compatibility : DAz-2 penetrates membranes and reacts selectively with sulfenic acids, enabling enrichment via biotin-avidin pulldowns. Proteomic workflows identify >175 novel targets, including redox regulators (e.g., peroxiredoxins) and DNA repair proteins .

- Cross-validation : Overlap with S-nitrosylation and S-glutathionylation datasets is minimal, highlighting pathway-specific oxidation events .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.